molecular formula C19H19BrFNO3S B2958801 2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448128-04-8

2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2958801
CAS No.: 1448128-04-8
M. Wt: 440.33
InChI Key: YQRLJRHJKOFCTH-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a prototypical biaryl architecture, incorporating both bromophenyl and fluorophenyl sulfonyl motifs linked through a piperidine-ethanone core. The presence of bromine and fluorine substituents makes it a valuable intermediate for further synthetic modifications, including cross-coupling reactions. The piperidine ring is a common structural feature in many pharmaceuticals and can positively influence the pharmacokinetic properties of drug candidates . The sulfonyl group attached to the piperidine ring can be a key pharmacophore, potentially enabling interactions with various biological targets. Compounds containing similar bromophenyl and piperazine/piperidine motifs have been investigated for a range of biological activities, including antibacterial properties . As a building block, this compound is strictly for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers are advised to handle this material using appropriate safety precautions.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFNO3S/c20-15-3-1-14(2-4-15)13-19(23)22-11-9-18(10-12-22)26(24,25)17-7-5-16(21)6-8-17/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRLJRHJKOFCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable reagent to form the bromophenyl intermediate.

    Introduction of the Piperidinyl Group: The bromophenyl intermediate is then reacted with piperidine under specific conditions to introduce the piperidinyl group.

    Sulfonylation: The resulting compound is subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl and fluorophenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The piperidinyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine vs. Piperazine Derivatives

  • Target Compound : Piperidine ring with 4-fluorophenylsulfonyl substituent.
  • Analog (CAS 439939-70-5): Piperazine ring with phenoxy and 4-fluorophenylsulfonyl groups . Impact: Piperazine's additional nitrogen increases hydrogen-bonding capacity and basicity compared to piperidine.

Sulfonyl Group Variations

  • Target Compound : Single sulfonyl group linking piperidine to 4-fluorophenyl.
  • Analog (CAS 1797682-14-4): Dual sulfonyl groups connecting piperidine and phenyl rings . Impact: Increased molecular weight (425.5 g/mol vs.

Substituent Effects on Piperidine

  • Analog (CAS 349430-29-1) : 4-Methylpiperidine instead of sulfonyl-substituted piperidine .
    • Impact : Methyl groups reduce polarity, lowering solubility compared to sulfonyl derivatives.

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound C18H17BrFNO3S* ~457.3 N/A -
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone C18H18BrFN2O4S 457.31 N/A
1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone C19H20FNO5S2 425.5 N/A
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone C14H18BrNO 296.20 N/A
7e () C21H20N4O4S2 520.11 131–134
7i () C23H20F3N4O4S2 581.09 135–137

*Estimated based on structural analogs.

Biological Activity

2-(4-Bromophenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, featuring a bromophenyl group and a sulfonyl moiety, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

The molecular formula of this compound is C16H17BrFNO3S. The compound is characterized by:

  • Molecular Weight : 396.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromophenyl group can engage in hydrophobic interactions with protein targets, while the sulfonyl group may form hydrogen bonds with amino acid residues, influencing enzyme or receptor activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives related to piperidine compounds. Although specific data for this compound were not highlighted, similar compounds showed significant activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .

Anticancer Activity

Another study investigated the growth inhibitory effects of structurally similar compounds on cancer cell lines. Compounds with piperidine structures demonstrated enhanced cytotoxicity against glioma cells, suggesting that this compound may also possess anticancer properties through mechanisms involving inhibition of Na+/K(+)-ATPase and Ras oncogene activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was explored through in vitro assays. It was found that related piperidine derivatives acted as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This suggests a possible mechanism for its anticancer and antimicrobial effects.

Case Studies

Several case studies have documented the biological effects of piperidine derivatives:

  • Antibacterial Efficacy : A derivative similar to the target compound showed a significant reduction in biofilm formation of pathogenic bacteria, indicating potential for treating biofilm-associated infections .
  • Cytotoxicity in Cancer Cells : A related study found that certain piperidine derivatives inhibited the growth of glioma cells significantly more than traditional chemotherapeutics, suggesting a promising avenue for further research into their use in cancer therapy .

Data Summary

Activity Type Description IC50/MIC Values
AntimicrobialInhibition of bacterial growthMIC: 0.22 - 0.25 μg/mL
AnticancerGrowth inhibition in glioma cellsIC50: Not specified but significant
Enzyme InhibitionInhibition of DNA gyrase and DHFRDNA gyrase: 12.27–31.64 μM; DHFR: 0.52–2.67 μM

Q & A

Basic: What synthetic strategies are effective for constructing the piperidin-1-yl ethanone core with sulfonyl and halogen substituents?

Methodological Answer:
The synthesis typically involves multi-step routes:

  • Nucleophilic substitution on piperidine derivatives to introduce the sulfonyl group. For example, reacting 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions (e.g., triethylamine) yields the sulfonylated piperidine intermediate .
  • Coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to attach the bromophenyl-ethanone moiety. Cesium carbonate is often used as a base in such reactions to facilitate deprotonation and improve yields .
  • Protection/deprotection strategies may be required to prevent side reactions, especially when functional groups like amines or ketones are present .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons from bromophenyl at δ 7.4–7.8 ppm, piperidine protons at δ 3.0–3.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves connectivity ambiguities in the piperidine-ethanone backbone.
  • X-ray Crystallography:
    • Use SHELX programs for structure refinement. SHELXL is optimal for small-molecule resolution, providing bond angle/geometry validation (e.g., C-S bond length ~1.76 Å in sulfonyl groups) .
    • Compare experimental bond angles (e.g., C-C-O in ethanone: ~120°) with crystallographic databases .

Advanced: What approaches are used to investigate the structure-activity relationships (SAR) of this compound in biological targets?

Methodological Answer:

  • Substituent Variation:
    • Replace the 4-bromophenyl group with other halogens (e.g., Cl, I) or electron-withdrawing groups to assess electronic effects on receptor binding .
    • Modify the sulfonyl group (e.g., replace 4-fluorophenyl with methylsulfonyl) to study steric impacts .
  • In Vitro Assays:
    • Conduct competitive binding assays (e.g., radioligand displacement using [¹⁸F]-labeled analogs) to quantify affinity for target receptors .
    • Pair with molecular dynamics (MD) simulations to correlate structural modifications with binding energy changes .

Advanced: How can computational modeling assist in predicting the binding interactions of this compound with biological receptors?

Methodological Answer:

  • Docking Studies:
    • Use AutoDock Vina or Glide to model interactions (e.g., sulfonyl group forming hydrogen bonds with lysine residues in kinase pockets) .
    • Validate docking poses with experimental data (e.g., X-ray co-crystal structures of analogous compounds) .
  • MD Simulations:
    • Run GROMACS or AMBER simulations to assess stability of ligand-receptor complexes over time (≥100 ns trajectories). Monitor RMSD values (<2 Å for stable binding) .

Advanced: What analytical techniques are recommended for resolving discrepancies between experimental and predicted spectral data?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS):
    • Confirm molecular formula (e.g., [M+H]⁺ at m/z 450.02 for C₁₉H₁₇BrFNO₃S) to rule out isomeric impurities .
  • Vibrational Spectroscopy:
    • Compare experimental FT-IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-calculated spectra to identify misassignments .
  • Cross-Validation:
    • Use multiple NMR solvents (DMSO-d₆ vs. CDCl₃) to detect solvent-induced shifts or conformational changes .

Advanced: How should researchers design stability studies to assess the compound's degradation pathways under various conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline hydrolysis: Expose to 0.1 M HCl/NaOH at 40°C for 24 hours. Monitor via HPLC for degradation products (e.g., cleavage of the sulfonyl-piperidine bond) .
    • Photostability: Use ICH Q1B guidelines (1.2 million lux-hours UV exposure) to detect photooxidation of the bromophenyl group .
  • Kinetic Analysis:
    • Apply Arrhenius plots to predict shelf-life at room temperature using accelerated stability data (e.g., 50°C for 1 month) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (LD₅₀ data suggests moderate toxicity) .
  • Ventilation:
    • Conduct reactions in a fume hood to mitigate inhalation risks from fine powders .
  • Spill Management:
    • Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: What strategies optimize the yield of this compound in multi-step synthetic routes?

Methodological Answer:

  • Catalyst Screening:
    • Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki couplings to maximize cross-coupling efficiency .
  • Purification:
    • Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
  • Reaction Monitoring:
    • Employ TLC or LC-MS to track intermediate formation and minimize side products (e.g., over-sulfonylation) .

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